

An In-depth Technical Guide to 2-Methyl-2-phenylpropanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-phenylpropanal

Cat. No.: B3052037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **2-Methyl-2-phenylpropanal** (also known as α,α -dimethylphenylacetaldehyde), a substituted aromatic aldehyde. Due to a lack of specific historical records detailing its initial discovery, this guide focuses on the contemporary understanding of its synthesis, physicochemical properties, and characterization. Detailed experimental protocols for its preparation via the oxidation of 2-methyl-2-phenylpropan-1-ol are provided, alongside a thorough compilation of its known quantitative data and spectroscopic information. This whitepaper aims to serve as a valuable resource for professionals in organic synthesis and drug development by consolidating the available technical information on this compound.

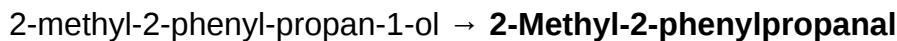
Introduction

2-Methyl-2-phenylpropanal, with the chemical formula $C_{10}H_{12}O$, is an aromatic aldehyde characterized by a phenyl group and two methyl groups attached to the α -carbon of a propanal moiety.^[1] While the historical context of its discovery and initial synthesis is not well-documented in readily available literature, its structural features make it a compound of interest in synthetic organic chemistry. Aldehydes, in general, have a rich history in chemistry, with their systematic synthesis and use in perfumery beginning in the early 20th century. However, specific details for **2-Methyl-2-phenylpropanal** are sparse. This guide will focus on the established scientific data concerning its preparation and properties.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Methyl-2-phenylpropanal** is presented in Table 1. This data is essential for its handling, application in reactions, and for analytical purposes.

Table 1: Physicochemical Properties of **2-Methyl-2-phenylpropanal**


Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O	[1]
Molecular Weight	148.20 g/mol	[1]
CAS Number	3805-10-5	[1]
Density	0.965 g/cm ³	
Boiling Point	219.8 °C at 760 mmHg	
Flash Point	94.6 °C	
Appearance	Colorless liquid	
Solubility	Data not widely available	

Synthesis of 2-Methyl-2-phenylpropanal

The primary and most direct method for the synthesis of **2-Methyl-2-phenylpropanal** is the oxidation of its corresponding primary alcohol, 2-methyl-2-phenyl-propan-1-ol.

General Reaction Scheme

The synthesis involves the oxidation of the primary alcohol to the aldehyde, as depicted in the following reaction:

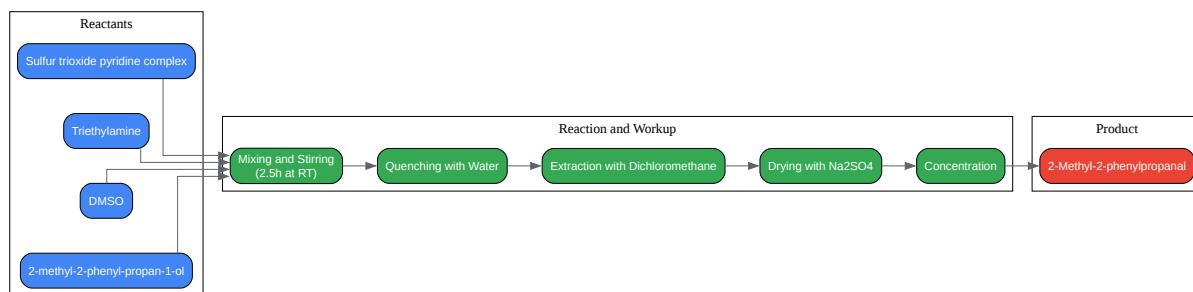
This transformation can be achieved using various oxidizing agents. A common and effective method utilizes a sulfur trioxide pyridine complex in the presence of triethylamine and dimethyl sulfoxide (DMSO).

Detailed Experimental Protocol

The following protocol is based on established synthetic procedures.

Materials:

- 2-methyl-2-phenyl-propan-1-ol
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et_3N)
- Sulfur trioxide pyridine complex ($\text{SO}_3\cdot\text{py}$)
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Anhydrous sodium sulfate (Na_2SO_4)


Procedure:

- To a solution of 2-methyl-2-phenyl-propan-1-ol (13.3 g, 87.0 mmol) in DMSO (150 mL), add triethylamine (24.7 mL, 178.0 mmol) at room temperature.
- To this mixture, add pyridine sulfuric oxide (28.6 g, 180.0 mmol).
- Stir the resulting mixture for 2.5 hours at room temperature.
- Upon completion of the reaction, quench by adding water.
- Extract the aqueous mixture with dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to yield the crude product, 2-methyl-2-phenyl-propionaldehyde.

Yield:

This protocol has been reported to yield the crude product at approximately 91.6%.

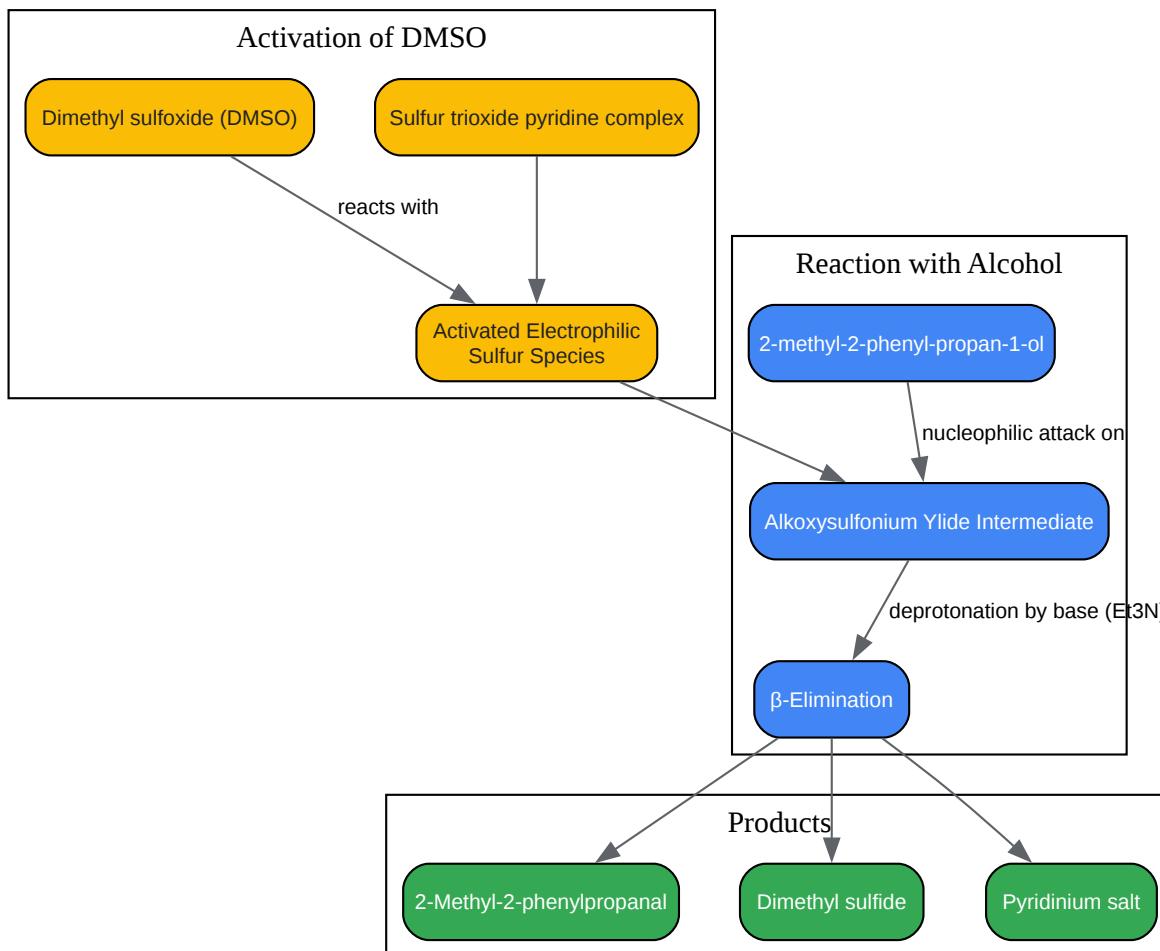
Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Methyl-2-phenylpropanal**.

Characterization Data

The identity and purity of **2-Methyl-2-phenylpropanal** can be confirmed through various spectroscopic methods. A summary of available data is presented in Table 2.


Table 2: Spectroscopic Data for **2-Methyl-2-phenylpropanal**

Technique	Key Observations/Data	Reference
¹³ C NMR	Spectra available from BASF Ludwigshafen (1982)	[1]
GC-MS	Major peaks (m/z): 91, 119, 148	[1]
FTIR	Spectrum available (Bruker IFS 85)	[1]

Reaction Mechanisms

The synthesis of **2-Methyl-2-phenylpropanal** from its corresponding alcohol proceeds via an oxidation reaction. The use of DMSO activated by the sulfur trioxide pyridine complex is a variation of the Swern oxidation. The general mechanism for such oxidations is well-established.

Oxidation Mechanism Pathway

[Click to download full resolution via product page](#)

Caption: Generalized mechanism for the oxidation of an alcohol to an aldehyde.

Conclusion

This technical guide has consolidated the available scientific information on **2-Methyl-2-phenylpropanal**. While its specific history of discovery remains unclear, its synthesis via the oxidation of 2-methyl-2-phenyl-propan-1-ol is well-defined, with a detailed experimental protocol provided. The physicochemical and spectroscopic data presented offer a robust basis

for the identification and utilization of this compound in research and development. The provided diagrams for the synthesis workflow and reaction mechanism offer a clear visual representation of the key processes involved. This document serves as a foundational resource for scientists and professionals requiring a comprehensive understanding of this particular substituted aromatic aldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. carrementbelle.com [carrementbelle.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-2-phenylpropanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3052037#discovery-and-history-of-2-methyl-2-phenylpropanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com